Cas no 4819-98-1 (diphenyl-4-d1)

diphenyl-4-d1 structure
diphenyl-4-d1 structure
Product Name:diphenyl-4-d1
CAS No:4819-98-1
MF:C12H10
MW:154.207803249359
CID:931833
PubChem ID:7095
Update Time:2025-04-19

diphenyl-4-d1 Chemical and Physical Properties

Names and Identifiers

    • diphenyl-4-d1
    • 4-deuteriobiphenyl
    • 4-deuterio-biphenyl
    • 4-deuterio-nicotinic acid
    • 4-Deuterio-nicotinsaeure
    • 4-Deuterio-pyridin
    • 4-deuterio-pyridine
    • 4-deuterobiphenyl
    • 4-Deutero-biphenyl
    • 4d-pyridine
    • Akotin-d1
    • Apelagrin-d1
    • biphenyl-4-d
    • biphenyl-4-d1
    • Niacin-d1
    • Niacor-d1
    • Niaspan-d1
    • Nicacid-d1
    • Nicotinic Acid-d1
    • Nicotinsaeure-4-D
    • Pelonin-d1
    • Wampocap-d1
    • 1,1''-biphenyl
    • PHPH
    • Phenador-X
    • Tetrosin LY
    • BNL
    • WLN: RR
    • 4,4'-biphenyl
    • NCGC00091836-04
    • Biphenyl
    • Bibenzene
    • 1,1'-Biphenyl
    • CAS-92-52-4
    • NCGC00259657-01
    • DTXCID60161
    • BIPHENYL [ISO]
    • EINECS 202-163-5
    • CP 390
    • Biphenyl 100 microg/mL in Methanol
    • DTXSID4020161
    • BIPHENYL [USP-RS]
    • NSC-14916
    • DIPHENYL
    • BIPHENYL [FHFI]
    • Q410915
    • EN300-18009
    • DB-038208
    • Biphenyl-UL-14C
    • 68409-73-4
    • 4-Biphenyl
    • FEMA 3129
    • 26008-28-6
    • meta biphenyl
    • Biphenyl, Vetec(TM) reagent grade, 99%
    • B0224
    • FEMA No. 3129
    • Tox21_202108
    • 1,1-Biphenyl
    • DIPHENYL [MART.]
    • INS-230
    • bmse000506
    • E230
    • Caswell No. 087
    • AKOS000119944
    • Phenylbenzene
    • Biphenyl, certified reference material, TraceCERT(R)
    • Xenene
    • Biphenyl, ReagentPlus(R), 99.5%
    • NSC14916
    • UNII-2L9GJK6MGN
    • BDBM50168002
    • CHEMBL14092
    • 1,1'-Biphenyl, 9CI
    • 1,1'-Diphenyl
    • Tox21_300167
    • EC 202-163-5
    • 4819-98-1
    • INS NO.230
    • CCRIS 935
    • NSC 14916
    • InChI=1/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10
    • NS00010251
    • W-100283
    • bi-phenyl
    • NCGC00091836-02
    • C06588
    • NCGC00254175-01
    • Biphenyl, analytical standard
    • Biphenyl [BSI:ISO]
    • B0465
    • Biphenyl, United States Pharmacopeia (USP) Reference Standard
    • 1, 1'-Diphenyl
    • BS-42211
    • AI3-00036
    • HSDB 530
    • CHEBI:17097
    • NCGC00091836-03
    • BIDD:ER0669
    • 92-52-4
    • F9995-1632
    • NCGC00091836-01
    • Biphenyl 10 microg/mL in Cyclohexane
    • diphenyl, 14C-labeled
    • MFCD00003054
    • Diphenyl,(S)
    • BIPHENYL [HSDB]
    • DIPHENYL [MI]
    • Biphenyl, >=99%
    • STL264192
    • Carolid AL
    • MCS 1572
    • 2L9GJK6MGN
    • Biphenyl, PESTANAL(R), analytical standard
    • E-230
    • EPA Pesticide Chemical Code 017002
    • Lemonene
    • Inchi: 1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H
    • InChI Key: ZUOUZKKEUPVFJK-UHFFFAOYSA-N
    • SMILES: C1(C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 155.085
  • Monoisotopic Mass: 155.085
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • LogP: log Kow = 4.01
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